molecular formula C11H12BrN3O2 B1472315 Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 1524188-84-8

Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No. B1472315
CAS RN: 1524188-84-8
M. Wt: 298.14 g/mol
InChI Key: CTEPNWGMMMEBTL-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate is a chemical compound used in scientific research . Its versatile properties make it suitable for various applications, including drug development, organic synthesis, and material science advancements.


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis, etc .


Molecular Structure Analysis

The molecular structure of Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate is represented by the linear formula: C11H11BrN2O2 . The molecular weight of the compound is 283.127 .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of imidazo[1,5-a]pyrimidine derivatives . The compound has also been used in the condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate and malondialdehyde .


Physical And Chemical Properties Analysis

The compound is a powder . The InChI code for the compound is 1S/C10H13BrN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h2-6H2,1H3 .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate serves as a precursor in the synthesis of new heterocyclic compounds. Studies have demonstrated its utility in creating complex structures such as pyrrolo[1,2-c]pyrimidone, thiazolo[3,4-c]pyrimidone, and pyrimido[4,5-d]pyridazine derivatives with potential biological activities. These compounds are synthesized through reactions involving ethyl 6-bromomethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and related intermediates, showcasing the compound's versatility in facilitating the construction of new molecular frameworks (Kheder, Mabkhot, & Farag, 2009).

Microwave-Assisted Synthesis

The compound is also involved in microwave-assisted synthesis methods, which offer improved reaction times and yields. For instance, reactions with bromomalononitrile have led to the formation of ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates, highlighting the efficiency of microwave irradiation in facilitating such transformations. These methods are compared with conventional synthesis techniques, often showing advantages in terms of speed and efficiency (Youssef & Amin, 2012).

Biological Activity Studies

Some derivatives synthesized from Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate have been evaluated for their biological activities. For example, compounds have been tested for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, providing insights into their therapeutic potential (Abignente et al., 1984). Moreover, certain pyrimidine derivatives have shown antimicrobial properties, further expanding the scope of research applications for these compounds (Farag, Kheder, & Mabkhot, 2008).

Antituberculosis Activity

Research has also delved into the antituberculosis potential of related imidazo[1,2-a]pyridine-3-carboxamide derivatives, with some compounds demonstrating moderate to good activity against Mycobacterium tuberculosis. This highlights the potential of Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate derivatives in contributing to the development of new antituberculosis agents (Jadhav et al., 2016).

Future Directions

The compound has potential applications in medicinal chemistry and material science . Its wide range of applications makes it a promising candidate for future research and development.

properties

IUPAC Name

ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2/c1-4-17-10(16)8-9(12)15-7(3)5-6(2)13-11(15)14-8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEPNWGMMMEBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=NC2=N1)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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